2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chloro-3-ethoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium acetate, triphenylphosphine, and potassium carbonate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding boronic acid.
Scientific Research Applications
2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.
Comparison with Similar Compounds
2-(6-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid: This compound is similar in structure but lacks the dioxaborolane ring, making it less stable and less versatile in cross-coupling reactions.
(6-Chloro-3-ethoxy-2-fluorophenyl)trimethylsilane: This compound contains a trimethylsilane group instead of the boronic ester, which affects its reactivity and applications.
1-(6-Chloro-3-ethoxy-2-fluorophenyl)-2,2,2-trifluoroethanol: This compound has a trifluoroethanol group, which significantly alters its chemical properties and reactivity compared to the boronic ester.
Properties
Molecular Formula |
C14H19BClFO3 |
---|---|
Molecular Weight |
300.56 g/mol |
IUPAC Name |
2-(6-chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
InChI Key |
RHPTXYURZVTJBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.